molecular formula C10H16O2 B6285045 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers CAS No. 52557-98-9

3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers

Cat. No. B6285045
CAS RN: 52557-98-9
M. Wt: 168.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 52557-98-9 . It has a molecular weight of 168.24 and its IUPAC name is 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O2/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-8H,3-5H2,1-2H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point range of 59-64 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-cyclohexanedione", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2,2-dimethyl-1,3-cyclohexanedione with sodium borohydride in acetic acid to form 3,3-dimethylbicyclo[2.2.1]heptane-2,6-dione", "Step 2: Hydrolysis of 3,3-dimethylbicyclo[2.2.1]heptane-2,6-dione with sodium hydroxide in water to form 3,3-dimethylbicyclo[2.2.1]heptane-2,6-diol", "Step 3: Oxidation of 3,3-dimethylbicyclo[2.2.1]heptane-2,6-diol with hydrochloric acid and sodium chlorate in water to form 3,3-dimethylbicyclo[2.2.1]heptane-2,6-dione", "Step 4: Esterification of 3,3-dimethylbicyclo[2.2.1]heptane-2,6-dione with ethyl acetate and hydrochloric acid in water to form 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid", "Step 5: Separation of diastereomers by column chromatography to obtain a mixture of diastereomers" ] }

CAS RN

52557-98-9

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.